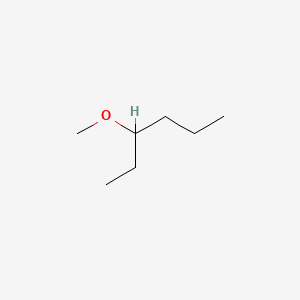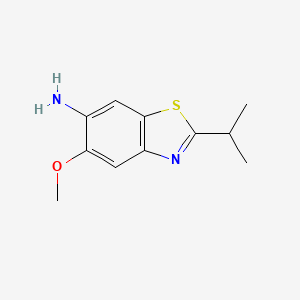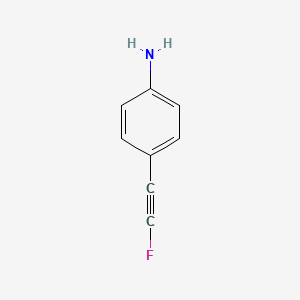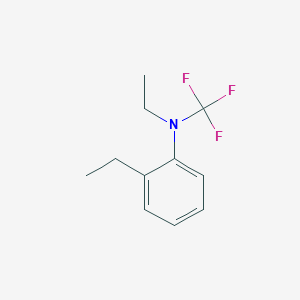
N,2-diethyl-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-diethyl-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a trifluoromethyl group attached to the aromatic ring and two ethyl groups attached to the nitrogen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing N,2-diethyl-N-(trifluoromethyl)aniline involves the direct nucleophilic substitution of a halogenated arene with an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aryl halides with secondary amines.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,2-diethyl-N-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Nitroso and nitro derivatives
Reduction: Secondary amines
Substitution: Substituted aniline derivatives
Aplicaciones Científicas De Investigación
Chemistry: N,2-diethyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting molecules .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators .
Industry: this compound is employed in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of N,2-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- N-methyl-2-(trifluoromethyl)aniline
- N,N-dimethyl-4-(trifluoromethyl)aniline
- 2-(trifluoromethyl)aniline
Comparison: N,2-diethyl-N-(trifluoromethyl)aniline is unique due to the presence of two ethyl groups attached to the nitrogen atom, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and physical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
N,2-diethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-9-7-5-6-8-10(9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Clave InChI |
LEEOZDCVYXUPGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N(CC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


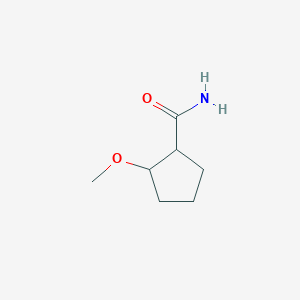
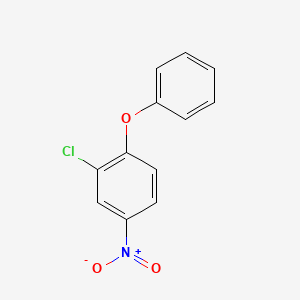
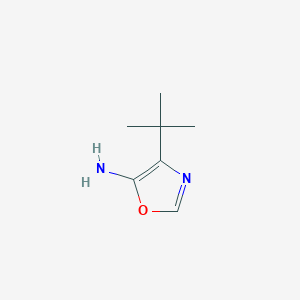
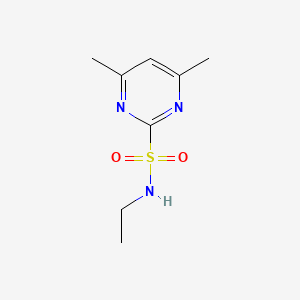
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
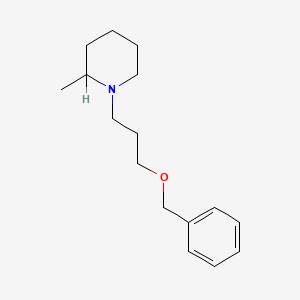
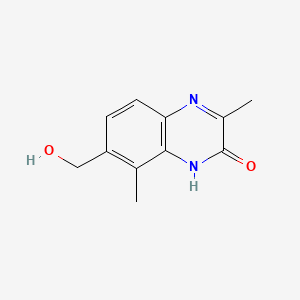
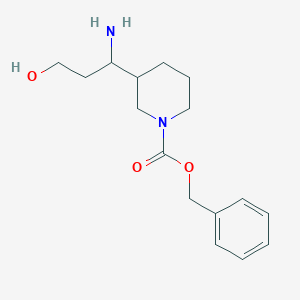
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
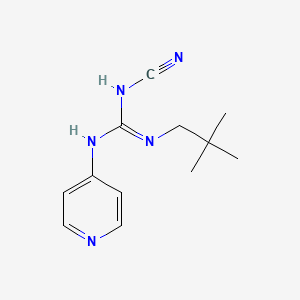
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
